3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide
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Overview
Description
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide is a synthetic compound with a complex molecular structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzamide core with a chloro substituent at the 3-position, a methoxy group at the 4-position, and a dimethylamino-cyclohexylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable amine to form the benzamide.
Introduction of the Dimethylamino-Cyclohexylmethyl Group: The dimethylamino-cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a cyclohexylmethyl halide in the presence of a base, followed by dimethylation of the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the chloro substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the chloro group can yield the corresponding hydrocarbon.
Scientific Research Applications
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: This compound has a similar structure but with an additional chloro substituent.
4-methoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: This compound lacks the chloro substituent at the 3-position.
Uniqueness
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25ClN2O2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-20(2)17(9-5-4-6-10-17)12-19-16(21)13-7-8-15(22-3)14(18)11-13/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,19,21) |
InChI Key |
JWOZEJHPFWPSNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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